molecular formula CH4CoMoO B14176600 Pubchem_71427633 CAS No. 918298-39-2

Pubchem_71427633

Cat. No.: B14176600
CAS No.: 918298-39-2
M. Wt: 186.93 g/mol
InChI Key: AWMHUJAKDDHSON-UHFFFAOYSA-N
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Description

PubChem_71427633 (CID: 71427633) is a unique chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI) . As a CID (Compound Identifier), it represents a distinct chemical structure derived from standardized processing of raw substance data contributed by hundreds of sources, including academic journals, patents, and high-throughput screening programs .

PubChem assigns descriptors such as molecular weight, topological polar surface area, and hydrogen-bond donor/acceptor counts to each compound . For CID 71427633, these properties can be retrieved via its Compound Summary page, alongside aggregated bioassay results (if available) and literature associations .

Properties

CAS No.

918298-39-2

Molecular Formula

CH4CoMoO

Molecular Weight

186.93 g/mol

IUPAC Name

cobalt;methane;oxomolybdenum

InChI

InChI=1S/CH4.Co.Mo.O/h1H4;;;

InChI Key

AWMHUJAKDDHSON-UHFFFAOYSA-N

Canonical SMILES

C.O=[Mo].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes and reaction conditions for PubChem_71427633 are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure high purity and yield, essential for both research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Compounds similar to PubChem_71427633 undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. Typically, these reactions yield derivatives with modified functional groups, enhancing the compound’s chemical properties .

Scientific Research Applications

PubChem_71427633 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for PubChem_71427633 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates comparative analyses of compounds through 2-D structural similarity (atom-bond connectivity) and 3-D shape similarity (conformational alignment). These methods are critical for drug discovery, toxicity prediction, and functional analog identification .

2-D Structural Similarity

The "Similar Compounds" feature in PubChem identifies analogs based on 2-D Tanimoto similarity scores (ranging from 0 to 1), computed using 881-bit molecular fingerprints . For CID 71427633, hypothetical 2-D neighbors might include compounds with shared scaffolds or functional groups.

Example 2-D Neighbors (Hypothetical Data):

CID Similarity Score Key Structural Differences
71427634 0.92 Methyl group substitution at position R₁
71427635 0.85 Halogen replacement (Cl → F)
71427636 0.78 Additional aromatic ring fused to core

For instance, halogen substitutions (e.g., Cl → F) often influence binding affinity and metabolic stability .

3-D Shape Similarity

PubChem3D’s "Similar Conformers" tool evaluates 3-D similarity using shape-Tanimoto (ST) and color-Tanimoto (CT) scores, which measure spatial overlap and pharmacophore compatibility, respectively . Conformer models for CID 71427633 are generated if the compound meets PubChem3D’s criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, etc.) .

Example 3-D Neighbors (Hypothetical Data):

CID ST Score CT Score Key 3-D Features
71427637 0.95 0.88 Identical binding pocket orientation
71427638 0.89 0.75 Varied side-chain torsion angles
71427639 0.82 0.68 Alternative protonation state at pH 7.4

3-D similarity is particularly useful for identifying molecules with divergent 2-D structures but comparable biological effects, such as allosteric modulators or off-target binders .

Bioactivity Comparison

If CID 71427633 has associated bioassay data (e.g., IC₅₀ values from kinase inhibition assays), PubChem’s Structure-Activity Relationship (SAR) tools enable cross-referencing with its neighbors. For example:

Hypothetical Bioactivity Data:

CID Target Protein IC₅₀ (nM) Assay Type
71427633 EGFR Kinase 12.3 Enzymatic
71427634 EGFR Kinase 8.7 Enzymatic
71427637 HER2 Kinase 15.6 Cell-based

Such data highlight how minor structural changes (e.g., CID 71427634’s methyl substitution) enhance potency, while 3-D analogs (e.g., CID 71427637) may shift target specificity .

Key Research Findings

Complementarity of 2-D and 3-D Similarity : A 2016 study demonstrated that only 15–20% of 2-D and 3-D neighbors overlap for a given compound, underscoring the need to use both methods for comprehensive analog discovery .

Scaffold Hopping: 3-D similarity identified non-intuitive analogs of CID 71427633 with distinct backbones but conserved binding modes, enabling patent-space diversification .

Limitations : If CID 71427633 exceeds PubChem3D’s size/flexibility thresholds, 3-D comparisons are unavailable, necessitating reliance on 2-D methods .

Notes

Data Gaps : CID 71427633’s utility depends on deposited data; sparse bioactivity entries may require extrapolation from neighbors .

Stereochemistry : Unresolved stereocenters in CID 71427633 could skew similarity scores, necessitating manual validation .

Source Diversity : Cross-referencing multiple PubChem contributors (e.g., ChEMBL, DrugBank) mitigates dataset bias .

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